REACTION_SMILES
|
[CH3:1][C:2]1([CH3:14])[O:3][CH2:4][CH:5]2[CH:6]([O:7]1)[CH:8]([OH:13])[CH:9]([OH:12])[CH2:10][O:11]2.[CH3:20][OH:21].[CH3:22][CH2:23][O:24][C:25]([CH3:26])=[O:27].[Na+:19].[O-:15][C:16]([OH:17])=[O:18]>>[OH:3][CH2:4][CH:5]1[CH:6]([OH:7])[CH:8]([OH:13])[CH:9]([OH:12])[CH2:10][O:11]1
|
Name
|
CC1(C)OCC2OCC(O)C(O)C2O1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OCC2OCC(O)C(O)C2O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1OCC(O)C(O)C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2]1([CH3:14])[O:3][CH2:4][CH:5]2[CH:6]([O:7]1)[CH:8]([OH:13])[CH:9]([OH:12])[CH2:10][O:11]2.[CH3:20][OH:21].[CH3:22][CH2:23][O:24][C:25]([CH3:26])=[O:27].[Na+:19].[O-:15][C:16]([OH:17])=[O:18]>>[OH:3][CH2:4][CH:5]1[CH:6]([OH:7])[CH:8]([OH:13])[CH:9]([OH:12])[CH2:10][O:11]1
|
Name
|
CC1(C)OCC2OCC(O)C(O)C2O1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OCC2OCC(O)C(O)C2O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1OCC(O)C(O)C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2]1([CH3:14])[O:3][CH2:4][CH:5]2[CH:6]([O:7]1)[CH:8]([OH:13])[CH:9]([OH:12])[CH2:10][O:11]2.[CH3:20][OH:21].[CH3:22][CH2:23][O:24][C:25]([CH3:26])=[O:27].[Na+:19].[O-:15][C:16]([OH:17])=[O:18]>>[OH:3][CH2:4][CH:5]1[CH:6]([OH:7])[CH:8]([OH:13])[CH:9]([OH:12])[CH2:10][O:11]1
|
Name
|
CC1(C)OCC2OCC(O)C(O)C2O1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OCC2OCC(O)C(O)C2O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1OCC(O)C(O)C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |